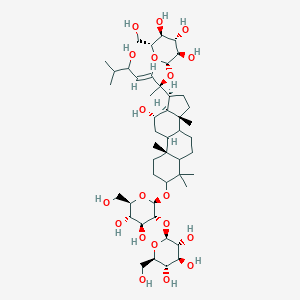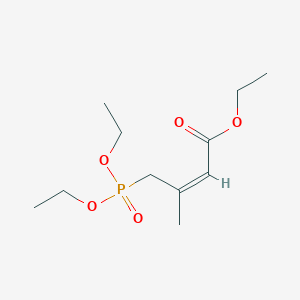
2-ブロモピリジン-4-カルバルデヒド
概要
説明
2-Bromopyridine-4-carboxaldehyde, also known as 2-Bromo-4-formylpyridine or 2-Bromoisonicotinaldehyde, is an organic compound with the molecular formula C6H4BrNO and a molecular weight of 186.01 g/mol . This compound is a derivative of pyridine, where a bromine atom is substituted at the second position and an aldehyde group at the fourth position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学的研究の応用
2-Bromopyridine-4-carboxaldehyde has a wide range of applications in scientific research, including:
作用機序
Biochemical Pathways
It’s worth noting that pyridinecarboxaldehydes, a group to which this compound belongs, have been studied for their structural, energetic, and vibrational properties .
Pharmacokinetics
Some physicochemical properties such as high gi absorption and bbb permeability have been reported .
Result of Action
It’s worth noting that the compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
生化学分析
Biochemical Properties
It is known to be used as an intermediate in organic synthesis
Cellular Effects
As an intermediate in the synthesis of Lafutidine, it may indirectly influence cell function through its role in the production of this drug . Lafutidine is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as an intermediate in the synthesis of Lafutidine , which exerts its effects at the molecular level through interactions with the histamine H2 receptor .
準備方法
The synthesis of 2-Bromopyridine-4-carboxaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 4-pyridinecarboxaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often include a solvent like acetic acid or dichloromethane and are carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
化学反応の分析
2-Bromopyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetic acid, as well as catalysts like iron or aluminum chloride . Major products formed from these reactions include 2-lithiopyridine, 2-bromopyridine-4-carboxylic acid, and 2-bromopyridine-4-methanol .
類似化合物との比較
2-Bromopyridine-4-carboxaldehyde can be compared with other similar compounds, such as:
2-Bromopyridine: This compound lacks the aldehyde group and is used as an intermediate in organic synthesis.
4-Bromopyridine-2-carboxaldehyde: This isomer has the bromine and aldehyde groups at different positions on the pyridine ring and may exhibit different reactivity and applications.
2-Chloropyridine: This compound has a chlorine atom instead of a bromine atom and is used in similar synthetic applications.
The uniqueness of 2-Bromopyridine-4-carboxaldehyde lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields of research and industry .
特性
IUPAC Name |
2-bromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLIQFKXMWEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376642 | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-17-1 | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)









![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)


